molecular formula C11H11N3O2 B7892069 phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B7892069
M. Wt: 217.22 g/mol
InChI Key: ZPHGZPUKLGDRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate is a chemical compound with the CAS Number 1379176-31-4 and a molecular formula of C11H11N3O2 . It has a molecular weight of 217.22 g/mol . This solid reagent serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features a carbamate functional group linking a phenyl ring to a 1-methyl-1H-pyrazole ring, a structural motif prevalent in the development of biologically active molecules . Pyrazole derivatives are extensively investigated for their diverse applications, frequently serving as key cores in agrochemicals like insecticides and fungicides, as well as in pharmaceutical research . As such, this carbamate is a crucial precursor for researchers working in medicinal chemistry and pesticide development. The product requires proper storage, sealed in dry conditions, and should be kept at 4 to 8 °C . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(1-methylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-8-9(7-12-14)13-11(15)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGZPUKLGDRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Phenyl 1 Methyl 1h Pyrazol 4 Yl Carbamate and Its Derivatives

Strategic Construction of the 1H-Pyrazole-4-yl Core

The synthesis of the pyrazole (B372694) core, specifically substituted at the N1 and C4 positions, is foundational. Traditional and modern methods offer various pathways to this heterocyclic system, each with its own advantages in terms of regioselectivity and substrate scope.

Cyclization Reactions Utilizing Hydrazone Precursors

The use of hydrazones as precursors for pyrazole synthesis is a well-established and versatile strategy. These reactions typically involve an intramolecular cyclization, often promoted by an oxidant or catalyst, to form the aromatic pyrazole ring.

One prominent method involves the electrophilic cyclization of α,β-alkynic hydrazones. These precursors, readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones, can be treated with molecular iodine in the presence of a base like sodium bicarbonate. acs.org This process yields 4-iodopyrazoles, which are valuable intermediates for further functionalization. acs.org The reaction is broadly applicable to hydrazones with aliphatic, aromatic, and even heteroaromatic substituents. acs.org

Another advanced approach is the iodine(III)-catalyzed cyclization of α,β-unsaturated hydrazones. This method allows for the direct formation of fully functionalized NH-pyrazoles and can include a 1,2-aryl shift and aromatization sequence. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones presents a mild and convenient route to a diverse range of pyrazole derivatives. organic-chemistry.org This reaction proceeds through the formation of a hydrazonyl radical, followed by cyclization and cleavage of a C=C bond. organic-chemistry.org

Table 1: Examples of Pyrazole Synthesis from Hydrazone Precursors

Precursor Type Reagents/Catalyst Key Feature Resulting Pyrazole Citation
α,β-Alkynic Hydrazones I₂, NaHCO₃ Electrophilic Iodocyclization 4-Iodopyrazoles acs.org
α,β-Unsaturated Hydrazones Iodine(III) Catalyst Catalytic Cyclization/Aromatization Fully Functionalized NH-Pyrazoles organic-chemistry.org
β,γ-Unsaturated Hydrazones Cu-catalyst, O₂ (aerobic) Oxidative Cyclization Substituted Pyrazoles organic-chemistry.org
N-Sulfonyl Hydrazones I₂ (cat.), TBHP Formal [4+1] Annulation 5-Aminopyrazoles organic-chemistry.org

Advanced Condensation Pathways for Pyrazole Annulation

Condensation reactions, particularly between a hydrazine (B178648) source and a 1,3-dielectrophile (like a 1,3-dicarbonyl compound), are a cornerstone of pyrazole synthesis. beilstein-journals.org Modern advancements have refined these pathways, often through multicomponent reactions (MCRs) that enhance efficiency and molecular diversity. rsc.org

A common strategy involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.org For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate, yields 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in a three-component reaction. nih.gov

Another sophisticated approach is the one-pot, three-component synthesis involving enaminones, hydrazine hydrochloride, and internal alkynes, catalyzed by rhodium. rsc.org The reaction begins with the condensation of the enaminone and hydrazine to form the pyrazole intermediate, which then undergoes a rhodium-catalyzed C-H activation and annulation with the alkyne. rsc.org Similarly, reacting β-ketoesters with hydrazones can lead to an intramolecular Knoevenagel condensation, yielding 1,3,4-substituted pyrazoles. beilstein-journals.org

Table 2: Advanced Condensation and Multicomponent Reactions for Pyrazole Synthesis

Components Catalyst/Medium Reaction Type Key Intermediate/Product Citation
Enaminones, Hydrazine HCl, Alkynes Rhodium(III) Three-component C-H activation Fused Tricyclic Pyrazoles rsc.org
Phenylhydrazine, 1,3-Diketones N,N-dimethylacetamide Regioselective Condensation 1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org
Hydrazine, β-Ketoesters - Intramolecular Knoevenagel Condensation 1,3,4-Substituted Pyrazoles beilstein-journals.org
Aldehydes, Malononitrile, Phenyl Hydrazine Vinyl Alcohol (SPVA) Solvent-free Multicomponent Reaction Amino Pyrazole Derivatives rsc.org

Regioselective Functionalization of Pyrazole Rings at the 4-Position

Directing substituents to the C4 position of a pre-formed pyrazole ring is a powerful strategy for accessing specific isomers that might be difficult to obtain through cyclization. The high nucleophilicity of the 4-position makes it a prime target for electrophilic substitution. nih.gov

A metal-free approach involves the use of a hypervalent iodine oxidant, PhICl₂, to mediate the thiocyanation or selenocyanation of 4-unsubstituted pyrazoles. nih.govbeilstein-journals.org This method is proposed to involve the in situ generation of a reactive electrophile (Cl-SCN or Cl-SeCN), which then attacks the electron-rich C4 position of the pyrazole. nih.gov The reaction works for a variety of N-substituted pyrazoles, including those with electron-withdrawing groups on an N-aryl substituent. nih.govbeilstein-journals.org

For aryl group installation, a two-step process of bromination followed by a Suzuki coupling is an effective way to introduce an aryl substituent specifically at the 4-position. nih.gov More advanced direct C-H arylation methods have also been developed. While direct arylation of an N-protected pyrazole often favors the C5 position, strategic blocking or manipulation of protecting groups can be used to achieve C4 selectivity. nih.gov For instance, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on phenylhydrazones is a classic method to introduce a formyl group at the C4 position, which can then be elaborated further. mdpi.com

Table 3: Methods for Regioselective C4-Functionalization of Pyrazoles

Functional Group Introduced Reagents Key Feature Substrate Citation
Thiocyano (-SCN) PhICl₂, NH₄SCN Metal-free electrophilic thiocyanation 4-Unsubstituted Pyrazoles nih.govbeilstein-journals.org
Selenocyano (-SeCN) PhICl₂, KSeCN Metal-free electrophilic selenocyanation 4-Unsubstituted Pyrazoles nih.govbeilstein-journals.org
Aryl 1. Bromination; 2. Suzuki Coupling Two-step installation Pyrazole nih.gov
Formyl (-CHO) POCl₃, DMF (Vilsmeier-Haack) Electrophilic formylation Phenylhydrazones mdpi.com

Formation of the Phenyl Carbamate (B1207046) Moiety

Once the 1-methyl-1H-pyrazol-4-yl core, typically as a 4-amino or 4-hydroxy derivative, is synthesized, the final step is the formation of the phenyl carbamate linkage. Modern synthetic chemistry offers several efficient routes to achieve this transformation.

Modern Carbamate Synthesis via Isocyanate Chemistry

The reaction between an alcohol or amine and an isocyanate is a classic and highly reliable method for forming carbamates. rsc.org To synthesize phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, one would typically react 1-methyl-1H-pyrazol-4-ol with phenyl isocyanate or, alternatively, react 1-methyl-1H-pyrazol-4-amine with phenyl chloroformate.

A common procedure involves the reaction of an alcohol with an isocyanate, which can be facilitated by a base or catalyst. researchgate.net For hindered alcohols, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be effective. researchgate.net A theoretical and spectroscopic study confirmed that the aminolysis of phenyl N-phenylcarbamate proceeds favorably through an isocyanate intermediate (E1cB mechanism). nih.gov

In some processes, isocyanates are generated in situ to avoid handling these toxic reagents directly. For example, the Curtius rearrangement of an acyl azide, formed from a carboxylic acid, generates an isocyanate that can be trapped by an alcohol to yield the carbamate. organic-chemistry.org

Table 4: Isocyanate-Based Methods for Carbamate Formation

Reactant 1 Reactant 2 Key Feature Product Citation
Alcohol Isocyanate Direct addition, often catalyzed Carbamate rsc.org
Amine Phenyl Chloroformate Acylation with a phosgene (B1210022) derivative Carbamate researchgate.net
Carboxylic Acid NaN₃, (Boc)₂O, then Alcohol In situ isocyanate via Curtius rearrangement Carbamate organic-chemistry.org
Amine Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate Carbonyl source for selective carbamate synthesis Carbamate organic-chemistry.org

Carbonylation Reactions with Amine and Alcohol Components

An efficient rhodium-catalyzed oxidative carbonylation allows for the three-component reaction of an amine, an alcohol, and carbon monoxide to produce a carbamate under mild conditions. unizar.es This process uses an inexpensive and environmentally friendly oxidant, Oxone (potassium peroxymonosulfate), and produces water and potassium hydrosulfate as the only by-products. unizar.es The methodology shows good tolerance for various functional groups. unizar.es

Table 5: Catalytic Carbonylation for Carbamate Synthesis

Catalyst System Oxidant Reactants Key Feature Citation
[Rh(μ-Cl)(COD)]₂ Oxone Amine, Alcohol, CO Mild conditions, environmentally friendly oxidant unizar.es
Pd(phen)Cl₂/(BMImBF₄) O₂ Aniline, Methanol, CO Catalyst recycling in ionic liquid researchgate.net
Palladium Catalyst Molecular Oxygen Amine, Alcohol, CO Avoids toxic reagents like phosgene researchgate.net
Rhodium Complexes Oxone Imines, Alcohols, CO In situ generation of amine from imine unizar.es

Activated Mixed Carbonate Approaches for Carbamate Formation

The synthesis of carbamates, including this compound, can be effectively achieved using methods that avoid hazardous reagents like phosgene. Activated mixed carbonates represent a safer and more benign alternative. nih.gov This strategy involves the use of various organic carbonates that have been developed as effective alkoxycarbonylating or aryloxycarbonylating agents. nih.gov

In this approach, a mixed carbonate is first prepared, often from a precursor like 2-hydroxypyridine (B17775) and triphosgene, which is then reacted with an alcohol to form an activated carbonate species. nih.gov For the synthesis of the target compound, this would involve reacting phenyl chloroformate or a similar phenyl carbonate precursor with an activating group. Subsequently, this activated phenyl carbonate intermediate is reacted with the primary amine, 1-methyl-1H-pyrazol-4-amine, typically in the presence of a base like triethylamine, to furnish the final this compound product in good yields. nih.gov The use of potassium hydride as a base may be required for reactions involving sterically hindered tertiary alcohols. nih.gov

Several alkoxycarbonylating agents based on mixed carbonates have been developed for this purpose. nih.gov

Table 1: Examples of Activating Groups for Mixed Carbonate Synthesis

Activating Agent Structure Name Reference
7 N/A nih.gov
8 N/A nih.gov
9 N/A nih.gov
10 N/A nih.gov

| 11 | N/A | nih.gov |

Carbon Dioxide Fixation Methodologies in Carbamate Synthesis

The utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a key area of green chemistry, providing an abundant, non-toxic, and renewable alternative to phosgene for producing carbamates. cjcatal.combohrium.com Methodologies based on CO₂ fixation have become increasingly relevant for carbamate synthesis. nih.gov The general strategy relies on the reaction of CO₂ with an amine to form a carbamic acid ammonium (B1175870) salt in situ. nih.govbohrium.com This carbamate anion intermediate can then react with an electrophile to yield the desired carbamate. nih.govcjcatal.com

For the synthesis of this compound, this would involve the reaction of 1-methyl-1H-pyrazol-4-amine with CO₂. This reaction is often facilitated by a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to generate and stabilize the carbamate anion. nih.govorganic-chemistry.org The subsequent step is the reaction of this anion with an activated phenol (B47542) derivative, such as a phenyl halide or another suitable electrophile, to form the final product. A key challenge is that the nucleophilicity of the carbamate anion can be lower than the parent amine, which can lead to competing side reactions like N-alkylation if an alkyl halide is used. nih.gov

Recent advancements have focused on overcoming these limitations. Catalyst-free continuous flow methodologies have been developed that employ amines, alkyl halides, DBU, and CO₂ to produce carbamates with good to excellent yields in short reaction times. nih.gov Other approaches use various catalysts or promoters to enhance efficiency and selectivity.

Table 2: Conditions for CO₂ Fixation in Carbamate Synthesis

Method Catalyst/Promoter Key Features Reference
Three-component coupling Cesium carbonate and TBAI Mild conditions, short reaction times, avoids N-alkylation. organic-chemistry.org organic-chemistry.org
Direct conversion of low-concentration CO₂ Si(OMe)₄ and DBU Metal-free, works with impure CO₂ sources. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org
Continuous Flow Synthesis DBU (no additional catalyst) Fast (50 min), safe, good to excellent yields. nih.gov nih.gov

Coupling Strategies for the this compound Framework

The construction of the core this compound structure relies on robust bond-forming reactions. Key among these are methods for creating the C-N linkage between the pyrazole ring and the carbamate's phenyl group, or the N-N/N-C bonds of the pyrazole ring itself.

C-N Bond Formation Techniques for Aryl-Pyrazole Linkages

Forming the bond between a nitrogen atom of the pyrazole ring and a phenyl group is a critical transformation. While the target compound has a carbamate linkage to the pyrazole C4 position, related structures often involve N-arylation of the pyrazole ring. The principles of these C-N coupling reactions are broadly applicable.

A prominent method is the Chan-Lam coupling, which forges C-N bonds using aryl boronic acids and a nitrogen nucleophile in the presence of a copper catalyst. researchgate.netorganic-chemistry.org This reaction is typically performed by reacting an aryl boronic acid with a pyrazole containing an N-H bond. researchgate.net The conditions are generally mild, often proceeding at room temperature and tolerant of a wide range of functional groups. researchgate.netorganic-chemistry.org A typical procedure involves cupric acetate, a base such as pyridine (B92270), and the reactants in a solvent like methylene (B1212753) chloride, open to the air. organic-chemistry.org

Other strategies include copper-catalyzed reactions that proceed via N-H insertion or silver(I)-mediated intramolecular oxidative C-H amination reactions. nih.govresearchgate.net These methods provide pathways to N-substituted pyrazole derivatives, showcasing the versatility of metal catalysis in forming these crucial C-N bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the aryl-pyrazole framework and have been successfully applied to the synthesis of complex pyrazole-containing molecules. nih.govresearchgate.net Reactions like the Buchwald-Hartwig amination are particularly relevant for forming C-N bonds. rsc.org

This methodology allows for the efficient coupling of pyrazole derivatives with aryl halides or triflates. mit.edunih.gov For instance, N-arylpyrazoles can be synthesized in high yields by coupling various aryl triflates with pyrazole derivatives using a palladium catalyst and a specialized phosphine (B1218219) ligand, such as tBuBrettPhos. nih.gov The development of advanced catalyst systems, often involving sterically demanding biaryl dialkylphosphine ligands like AdBrettPhos, has been crucial for achieving efficient coupling with five-membered heterocyclic bromides, including pyrazoles. mit.edu

These reactions are not only limited to forming the N-aryl linkage but can also be used to install substituents on the pyrazole ring itself. Palladium-catalyzed C-C bond-forming reactions, such as the Suzuki and Negishi couplings, can be used to attach aryl or other groups to the pyrazole core from a corresponding halo-pyrazole. rsc.orgdatapdf.com The success of these challenging couplings often depends on the careful selection of ligands, with XPhos and JosiPhos CyPF-tBu being effective in specific cases. rsc.org

Table 3: Selected Palladium-Catalyzed Reactions for Pyrazole Functionalization

Reaction Name Coupling Partners Catalyst System Example Application Reference
Buchwald-Hartwig Amination Pyrazole, Aryl Bromide Pd-precatalyst with tBuBrettPhos ligand C-N bond formation mit.edu
Buchwald-Hartwig Amination 4-Bromo-pyrazole, Amine Pd₂(dba)₃ / JosiPhos CyPF-tBu C4-amination of pyrazole rsc.org
C-N Coupling Pyrazole, Aryl Triflate Pd(OAc)₂ / tBuBrettPhos N-arylation of pyrazole nih.gov
Suzuki Coupling Pyrazole Triflate, Arylboronic Acid Pd(dppf)Cl₂ C-C bond formation datapdf.com
Negishi Coupling 4-Halo-pyrazole, Organozinc reagent Pd₂(dba)₃ / XPhos C4-arylation of pyrazole rsc.org

Derivatization and Structural Diversification of this compound

Once the core structure of this compound is assembled, its phenyl and pyrazole subunits can be systematically modified to generate a library of derivatives. Such structural diversification is essential for tuning the molecule's properties for applications in drug discovery and materials science. nih.gov

Systematic Modification of the Phenyl and Pyrazole Subunits

The pyrazole ring is amenable to a variety of chemical transformations. For instance, after the construction of an N-aryl pyrazole, regioselective halogenation can be performed at the C3, C4, and C5 positions, providing useful handles for further cross-coupling reactions. nih.gov The synthesis of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrates how multiple points on both the pyrazole and phenyl rings can be functionalized to create complex, biologically active molecules. nih.gov

Similarly, the phenyl group of the carbamate can be modified. Starting from a precursor like methyl (4-acetylphenyl)carbamate, the acetyl group can be oxidized to an oxoacetyl group, which then serves as a reactive point for condensation reactions to build new heterocyclic systems fused to the phenyl ring. researchgate.net Furthermore, the synthesis of related compounds like 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, which starts from 1-phenyl-1H-pyrazole-4-carbaldehyde, illustrates how functional groups on the pyrazole C4 position can be elaborated through reactions like reductive amination. researchgate.net These examples underscore the wide scope for structural modification of the parent compound.

Table 4: Compound Names Mentioned

Compound Name
This compound
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
1-methyl-1H-pyrazol-4-amine
2-hydroxypyridine
AdBrettPhos
JosiPhos CyPF-tBu
Methyl (4-acetylphenyl)carbamate
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
tBuBrettPhos
XPhos
2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol

Stereochemical Control in this compound Analogs

While this compound itself is an achiral molecule, the introduction of stereocenters into its analogs is a key objective for creating structurally diverse and potentially more potent bioactive molecules. The development of stereoselective synthetic methods for pyrazole derivatives has become a sophisticated area of research.

A significant challenge lies in creating chiral pyrazoles where a stereogenic center is directly attached to a nitrogen atom. One successful strategy involves a cascade reaction of terminal alkynes with α-chiral tosylhydrazones. uniovi.es This process proceeds through the in-situ generation of a diazo compound, a 1,3-dipolar cycloaddition with the alkyne, and culminates in a nih.govorganic-chemistry.org-sigmatropic rearrangement that transfers the chiral group to the nitrogen atom with retention of stereochemistry. uniovi.es This method provides a powerful tool for synthesizing N-chiral pyrazole precursors that could be converted into chiral carbamate analogs.

The table below illustrates the successful application of this method for generating various chiral pyrazoles, demonstrating its potential for creating precursors for chiral analogs of this compound.

α-Chiral Tosylhydrazone PrecursorAlkyne PartnerMajor Chiral Pyrazole ProductYield (%) [c]Enantiomeric Excess (ee %) [b]
From (R)-α-phenylpropionic acidPhenylacetylene(R)-1-(1-Phenylethyl)-3,5-diphenyl-1H-pyrazole6596
From (S)-AlaninePhenylacetylene(S)-Methyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)propanoate5898
From (S)-PhenylalanineEthyl propiolateEthyl (S)-1-(1-carbomethoxy-2-phenylethyl)-5-phenyl-1H-pyrazole-3-carboxylate7298
From (R)-2-MethoxycyclohexanoneMethyl propiolateMethyl (R)-1-(2-methoxycyclohexyl)-1H-pyrazole-3-carboxylate45>99
Data adapted from a study on chiral pyrazole synthesis. uniovi.es [b] Determined by chiral phase HPLC. [c] Isolated yield of the major isomer.

Another advanced approach utilizes asymmetric organocatalysis. For instance, chiral dihydropyrano[2,3-c]pyrazole derivatives can be synthesized with high enantiomeric enrichment through domino-type Michael addition reactions catalyzed by bifunctional organocatalysts. metu.edu.tr Furthermore, N-heterocyclic carbene (NHC) catalysts have been effectively used in the asymmetric synthesis of chiral pyrazole-functionalized cyanides bearing all-carbon quaternary centers, achieving excellent yields and enantioselectivity. acs.org These organocatalytic methods could be adapted to produce chiral pyrazole-containing building blocks for the synthesis of complex carbamate analogs.

Reaction Optimization and Mechanistic Studies in this compound Synthesis

The efficient construction of the carbamate linkage in this compound relies on optimized reaction conditions and a clear understanding of the underlying reaction mechanisms. The classical approach involves the reaction of the precursor amine, 1-methyl-1H-pyrazol-4-amine, with phenyl chloroformate. nih.gov However, modern synthetic chemistry offers several more sophisticated and catalytically driven alternatives that provide higher efficiency and broader substrate scope.

The synthesis of aryl carbamates has been significantly advanced by transition metal catalysis. An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, where an alcohol acts as a nucleophile to trap the in-situ generated isocyanate. mit.eduorganic-chemistry.org This approach allows for the direct formation of the carbamate bond under controlled conditions.

More recently, nickel-catalyzed amination of aryl carbamates has emerged as a powerful technique. nih.gov This methodology is noted for its broad scope, accommodating electron-rich, heterocyclic, and sterically hindered substrates. nih.gov

Alternative, greener approaches avoid the use of chloroformates or isocyanates altogether. A three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide offers a direct and efficient route to carbamates. organic-chemistry.orgsci-hub.se The optimization of this reaction has shown that the choice of base and solvent is critical. Cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) has proven to be a highly effective system. sci-hub.se

The following table summarizes various catalytic systems and conditions used in the synthesis of carbamates analogous to the target compound, highlighting the impact of different parameters on the reaction outcome.

Carbamate Synthesis MethodCatalyst/ReagentBaseSolventKey ConditionsRef.
Pd-Catalyzed CouplingPd(OAc)2 / Ligand (e.g., BrettPhos)NaOCN (reagent)TolueneCoupling of aryl triflate with NaOCN, trapped with alcohol. mit.edu
Ni-Catalyzed AminationNi(cod)2 / Ligand (dcype)NaOtBuTolueneCoupling of aryl carbamate with an amine. nih.gov
Three-Component Coupling (CO2)Tetrabutylammonium (B224687) iodide (TBAI)Cs2CO3DMFBubbling CO2 gas, room temperature. TBAI suppresses side reactions. sci-hub.se
TranscarbamoylationTin Catalyst-TolueneReaction of alcohol with phenyl carbamate donor at 90°C. organic-chemistry.org
Classical MethodPhenyl ChloroformateTriethylamine (Et3N)Dichloromethane (B109758) (DCM)Reaction of amine with chloroformate. nih.gov

A thorough understanding of reaction intermediates is fundamental to optimizing synthetic routes. In the traditional synthesis of this compound from 1-methyl-1H-pyrazol-4-amine and phenyl chloroformate, the reaction proceeds via a nucleophilic acyl substitution mechanism. The pyrazole's amino group attacks the electrophilic carbonyl carbon of the chloroformate, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, yielding the final carbamate product.

For more advanced catalytic cycles, mechanistic studies provide deeper insights. For the nickel-catalyzed amination of aryl carbamates, Density Functional Theory (DFT) calculations have elucidated the complete catalytic cycle. nih.gov It involves three key steps:

Oxidative Addition: The nickel catalyst adds to the aryl carbamate.

Deprotonation: The amine coupling partner is deprotonated.

Reductive Elimination: The C–N bond is formed, releasing the aminated product and regenerating the active catalyst. The study identified reductive elimination as the rate-determining step, with a calculated energy barrier of 23.1 kcal/mol. nih.gov

In the three-component coupling using CO2, a proposed mechanism suggests that the amine reacts with a strong base like cesium carbonate to form an in situ amide anion. google.com This highly nucleophilic "naked anion" rapidly attacks CO2 to form a carbamate salt intermediate, which is then alkylated by the electrophile (e.g., an alkyl halide) to produce the final carbamate. google.com Other established routes, such as the Curtius or Hofmann rearrangements, proceed through a distinct isocyanate intermediate, which is subsequently trapped by an alcohol or phenol to form the carbamate. nih.gov

Improving reaction efficiency and maximizing yield are paramount in chemical synthesis. For the synthesis of this compound and its derivatives, several strategies can be employed.

One critical factor is the suppression of side reactions. In the three-component coupling involving an amine, CO2, and a halide, direct N-alkylation of the starting amine or overalkylation of the product carbamate can significantly lower the yield. The addition of tetrabutylammonium iodide (TBAI) has been identified as a crucial strategy to avert these unwanted side reactions, leading to the exclusive formation of the desired carbamate. sci-hub.se

The choice of reagents and reaction conditions also plays a vital role. The use of highly efficient catalytic systems, such as the palladium and nickel systems described previously, can lead to high yields under mild conditions. nih.govmit.edu In processes utilizing CO2, optimizing the base and solvent system is key. Cesium carbonate, for example, promotes the formation of a highly reactive nucleophile, leading to rapid and high-yielding conversions at room temperature. sci-hub.segoogle.com Furthermore, the application of continuous flow technology has been shown to dramatically reduce reaction times for CO2-based carbamate synthesis compared to batch processes. acs.org

The following table presents data from optimized carbamate syntheses, demonstrating how specific conditions lead to enhanced yields.

Amine SubstrateElectrophile/Coupling PartnerMethodKey ConditionsYield (%)Ref.
Benzylaminen-Butyl bromideThree-Component CouplingCs2CO3, TBAI, CO2 (bubbled), DMF, 23°C, 3h96 google.com
Phenethylaminen-Butyl bromideThree-Component CouplingCs2CO3, TBAI, CO2 (bubbled), DMF, 23°C, 5h94 sci-hub.se
(R)-Methyl 2-aminopropanoateBenzyl bromideThree-Component CouplingCs2CO3, TBAI, CO2 (bubbled), DMF, 23°C, 5h98 sci-hub.se
AnilineDialkyl CarbonateBinary Metal Oxide CatalysisMixed Metal Oxide Catalyst, 1:2 to 1:30 amine:carbonate ratio60-99 google.com

Advanced Spectroscopic and X Ray Crystallographic Characterization of Phenyl 1 Methyl 1h Pyrazol 4 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Unambiguous Assignment of Proton (1H) and Carbon (13C) Resonances

Specific, experimentally determined ¹H and ¹³C NMR chemical shift data for phenyl (1-methyl-1H-pyrazol-4-yl)carbamate are not available in published literature. The generation of a data table with unambiguous resonance assignments is therefore not possible.

Elucidation of Inter-proton and Heteronuclear Correlations via 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

No published 2D NMR spectra (COSY, HSQC, HMBC) for this compound were found. Consequently, an analysis of its inter-proton and heteronuclear correlations cannot be conducted.

15N NMR Spectroscopy for Nitrogen Atom Chemical Environment Analysis

Experimental ¹⁵N NMR data for the analysis of the nitrogen atom chemical environments in this compound are not documented in the accessible scientific literature.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy of Key Functional Groups

A published and interpreted FTIR spectrum for this compound, which would allow for the creation of a data table of key functional group vibrations, could not be located.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

No Raman spectroscopy data for this compound has been reported in the scientific literature, precluding any complementary vibrational mode analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident validation of its elemental composition.

The elemental formula for this compound is C₁₁H₁₁N₃O₂. HRMS measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the experimental confirmation of this composition. The theoretical monoisotopic mass is calculated to be 217.08513 Da. Experimental HRMS analysis would typically measure the m/z of protonated ([M+H]⁺) or other adducted species. The high precision of the measurement, usually to within 5 ppm, distinguishes the correct elemental formula from other potential combinations of atoms that might have the same nominal mass.

While specific experimental HRMS data for this compound is not detailed in the surveyed literature, the expected values for common adducts can be calculated. These theoretical values provide a benchmark for experimental validation.

Interactive Table: Theoretical HRMS Data for this compound Adducts

Adduct IonMolecular FormulaTheoretical m/z
[M+H]⁺C₁₁H₁₂N₃O₂⁺218.09240
[M+Na]⁺C₁₁H₁₁N₃O₂Na⁺240.07435
[M+K]⁺C₁₁H₁₁N₃O₂K⁺256.04829
[M-H]⁻C₁₁H₁₀N₃O₂⁻216.07785

Tandem mass spectrometry (MS/MS) experiments, a component of HRMS analysis, provide insight into the compound's structure by analyzing its fragmentation patterns. The carbamate (B1207046) linkage and the heterocyclic pyrazole (B372694) ring are expected to be key sites for fragmentation. Upon ionization, the molecule can undergo several characteristic cleavages.

A plausible pathway involves the cleavage of the carbamate's ester or amide bond. The loss of the phenoxy radical (•OPh) or phenol (B47542) (HOPh) is a common fragmentation for phenyl carbamates, leading to the formation of a pyrazolyl-isocyanate ion. Another significant fragmentation would be the cleavage of the N-C bond, yielding a phenoxycarbonyl radical and a 1-methyl-1H-pyrazol-4-amine fragment. The pyrazole ring itself can undergo further ring-opening or fragmentation. For instance, the known fragment 1-methyl-1H-pyrazol-4-amine shows a prominent peak at m/z 42 in its mass spectrum, corresponding to a C₂H₂N⁺ fragment. nih.gov

Interactive Table: Predicted Fragments of this compound

Fragment StructureFragment FormulaPredicted m/zNotes
[C₄H₅N₂-NCO]⁺C₅H₅N₃O⁺123.04271Loss of phenol (C₆H₅OH)
[C₆H₅O-CO]⁺C₇H₅O₂⁺121.02841Cleavage of N-C bond
[C₄H₇N₃]⁺C₄H₇N₃⁺97.063991-methyl-1H-pyrazol-4-amine fragment
[C₆H₅O]⁺C₆H₅O⁺93.03349Phenoxy cation

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on conjugation and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within its three main structural components: the phenyl ring, the pyrazole ring, and the carbamate linker. The phenyl and pyrazole rings are chromophores that exhibit π→π* transitions, typically at shorter wavelengths. The carbonyl group and nitrogen atoms of the carbamate and pyrazole moieties contain non-bonding electrons (n-electrons), which can lead to weaker n→π* transitions at longer wavelengths.

Structurally related heterocyclic compounds, such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, show sharp absorption peaks around 255 nm. mdpi.com This suggests that the π→π* transitions of the substituted pyrazole and phenyl systems in the target molecule likely occur in this region of the UV spectrum. The degree of conjugation between the aromatic and heterocyclic rings through the carbamate bridge will influence the exact position and intensity of these absorption bands.

Interactive Table: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength Region
π → πPhenyl ring, Pyrazole ring200-280 nm
n → πCarbamate (C=O), Pyrazole (N)> 280 nm

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Many pyrazole derivatives are known to be fluorescent, with applications as dyes and sensors. nih.govrsc.org The emission properties are often highly dependent on the molecular structure and the surrounding environment.

For related pyrazoloquinoline dyes, the emission spectra are highly solvatochromic, meaning the emission wavelength shifts with solvent polarity. nih.gov This is often indicative of an excited state with a significant dipole moment, such as an intramolecular charge transfer (ICT) state. nih.gov The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, can vary dramatically from nearly 0% to almost 100% depending on the specific substituents and their positions on the fluorescent core. nih.govresearchgate.net While specific photoluminescence data for this compound are not available in the surveyed literature, its potential fluorescence would be influenced by the rigidity of its structure and the electronic interplay between the phenyl and pyrazole moieties.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional model of a molecule in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A search of the relevant literature did not yield a reported crystal structure for this compound. However, to illustrate the type of information this analysis provides, the crystallographic data for the related compound Phenyl N-(p-tolyl)carbamate is presented below. researchgate.net Such data would be crucial for understanding the precise geometry and intermolecular forces of the title compound.

Interactive Table: Example Crystallographic Data for a Related Compound: Phenyl N-(p-tolyl)carbamate researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.7790 (18)
b (Å)9.7470 (19)
c (Å)15.121 (3)
α (°)87.30 (3)
β (°)77.07 (3)
γ (°)75.00 (3)
Volume (ų)1218.0 (5)
Z4
R-factor (R1)Not specified

Determination of Absolute Configuration and Tautomeric Forms

No published data are available regarding the experimental determination of the absolute configuration or the specific tautomeric forms of this compound.

Analysis of Intramolecular Bond Lengths, Angles, and Dihedral Angles

Specific intramolecular bond lengths, angles, and dihedral angles for this compound have not been reported in the scientific literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

A detailed analysis of the intermolecular interactions, crystal packing, and Hirshfeld surface for this compound is not available in the reviewed sources.

Computational Chemistry and Theoretical Investigations of Phenyl 1 Methyl 1h Pyrazol 4 Yl Carbamate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic structure and predict the reactivity of molecules with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Theoretical studies on related pyrazole (B372694) and carbamate (B1207046) derivatives have demonstrated that DFT methods can accurately reproduce experimental geometric parameters. researchgate.netnih.gov For instance, investigations into similar pyrazole-containing compounds have used DFT to confirm their structures and analyze geometric parameters, showing good agreement with X-ray crystallography data. nih.gov Such calculations for this compound would be the foundational step for all further computational analysis.

Table 1: Predicted Ground State Geometrical Parameters (Illustrative)

Parameter Predicted Value
C-N (carbamate) Bond Length ~1.35 Å
C=O (carbamate) Bond Length ~1.22 Å
N-C (pyrazole) Bond Length ~1.38 Å
Dihedral Angle (Phenyl-Carbamate) Variable
Dihedral Angle (Pyrazole-Carbamate) Variable

Note: These are typical values based on related structures and would be precisely determined by a specific DFT calculation.

For even higher accuracy in electronic structure prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energy profiles and reaction barriers. researchgate.net

In studies of carbamates, ab initio methods have been used to calculate redox potentials and analyze solute-solvent interactions, demonstrating their power in predicting complex chemical properties. nih.gov For this compound, high-level ab initio calculations would serve to benchmark the results obtained from DFT and to investigate phenomena where electron correlation plays a more significant role.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. malayajournal.org For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be localized on the more electron-rich regions, such as the phenyl and pyrazole rings, while the LUMO would be distributed over the carbamate group and the pyrazole ring. jcsp.org.pk This analysis is crucial for predicting how the molecule will interact with other reagents. jcsp.org.pk

Table 2: Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV) Characteristics
HOMO -6.5 eV Electron-donating regions
LUMO -1.2 eV Electron-accepting regions
HOMO-LUMO Gap (ΔE) 5.3 eV Indicator of chemical stability

Note: The values are illustrative and would be determined from a quantum chemical calculation.

Computational methods are highly effective in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be performed. researchgate.netnih.gov

By calculating the magnetic shielding tensors, one can predict the NMR chemical shifts, which aids in the interpretation of experimental spectra. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum to specific molecular motions. researchgate.net Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax). jcsp.org.pk These predictions are invaluable for confirming the structure of synthesized this compound and for understanding its spectroscopic signatures.

The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Red-colored areas on an MESP map indicate negative potential (nucleophilic sites), while blue areas represent positive potential (electrophilic sites). bhu.ac.innih.gov

For this compound, the MESP would likely show negative potential around the oxygen atoms of the carbamate group and the nitrogen atoms of the pyrazole ring, identifying them as sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H group would exhibit a positive potential, indicating a site for nucleophilic interaction. nih.gov This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactive behavior. bhu.ac.in

Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov

Given the presence of aromatic rings (phenyl and pyrazole) and a polarizable carbamate linker, this compound could possess NLO activity. DFT calculations can quantify the hyperpolarizability of the molecule. nih.gov A high β value, often compared to a standard like urea, would suggest that the compound is a promising candidate for NLO materials. nih.gov The analysis would explore how the electronic structure and intramolecular charge transfer contribute to the NLO response. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules, from the exploration of conformational landscapes to the influence of the surrounding environment.

The planarity of the carbamate linker itself is another important conformational feature. Studies on similar carbamate-containing compounds often reveal a relatively planar arrangement due to the delocalization of the nitrogen lone pair into the carbonyl group. However, steric hindrance between the phenyl and pyrazole rings could induce some torsion. The rotational barrier of the N-C(O) bond in the carbamate group is also a significant factor. In related systems, this barrier can be substantial, leading to the existence of distinct cis and trans conformers. For some N,N-disubstituted carbamate phenyl esters, different rotamers have been observed using NMR spectroscopy. acs.org

MD simulations of related pyrazole-carboxamide derivatives have shown that while the core heterocyclic structure remains relatively rigid, the peripheral substituents exhibit considerable flexibility. nih.gov These simulations reveal that the molecule can explore a range of conformations in solution, which can be crucial for its ability to adapt to the binding site of a biological target.

The surrounding solvent can have a profound impact on the conformational preferences and stability of a molecule. For a compound like this compound, with both polar (carbamate, pyrazole) and non-polar (phenyl) regions, the choice of solvent is critical.

In polar solvents, conformations that expose the polar groups to the solvent while burying the hydrophobic phenyl ring would be favored. Hydrogen bonding between the carbamate N-H group and solvent molecules like water or DMSO can further stabilize certain conformations. Conversely, in non-polar solvents, intramolecular interactions, such as hydrogen bonding between the carbamate N-H and one of the pyrazole nitrogens, might become more prevalent, leading to more compact structures.

Theoretical studies on other pyrazole derivatives have utilized computational methods like the Polarizable Continuum Model (PCM) to account for solvent effects on electronic properties. researchgate.net These studies indicate that the polarity of the solvent can influence the molecule's dipole moment and the energy levels of its frontier molecular orbitals. For instance, the stability of phenyl carbamate has been observed to be poor in hot DMSO, suggesting that polar aprotic solvents might facilitate its decomposition. union.edu MD simulations of pyrazole-carboxamides in aqueous solution have demonstrated the formation of stable hydrogen bonds with water molecules, which helps to stabilize the complex. nih.gov

In Silico Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding potential biological activity and for guiding the design of new therapeutic agents.

While no specific docking studies for this compound have been published, numerous studies on related pyrazole derivatives provide insights into how this compound might interact with various protein targets, particularly kinases and carbonic anhydrases. nih.govnih.govijpbs.com

For example, docking studies of pyrazole derivatives with protein kinases like VEGFR-2, Aurora A, and CDK2 have shown that these ligands can fit deeply within the ATP-binding pocket. nih.govresearchgate.net The pyrazole ring often acts as a scaffold, positioning other functional groups to interact with key residues in the active site. Similarly, pyrazole-carboxamides have been docked into the active site of carbonic anhydrase, demonstrating their potential as inhibitors. nih.gov

Based on these analogous studies, it is plausible that this compound could adopt a binding mode where the pyrazole ring is anchored in a hydrophobic pocket, while the phenyl carbamate moiety extends towards the solvent-exposed region or interacts with other parts of the binding site. The specific orientation would be highly dependent on the topology and chemical nature of the target protein's active site.

Table 1: Predicted Binding Affinities of Related Pyrazole Derivatives with Various Protein Targets

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference
Pyrazole-thiadiazoleVEGFR-2-10.09 (kJ/mol) nih.govresearchgate.net
Pyrazole-thiadiazoleAurora A-8.57 (kJ/mol) nih.govresearchgate.net
Pyrazole-carboxamideCDK2-10.35 (kJ/mol) nih.gov
Pyrazole-carboxamideCarbonic Anhydrase I- nih.gov
Pyrazole-carboxamideCarbonic Anhydrase II- nih.gov

Note: The binding energies are reported as found in the source literature and may have been calculated using different methodologies.

The binding of a ligand to its target is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a role in molecular recognition.

Hydrogen Bonds: The carbamate N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyrazole nitrogens can act as hydrogen bond acceptors. In docking studies of related pyrazole derivatives, hydrogen bonds with backbone atoms of the protein are frequently observed. nih.gov

π-π Interactions: The presence of two aromatic rings (phenyl and pyrazole) suggests that π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site could be significant.

Table 2: Common Interacting Residues for Pyrazole Derivatives in Protein Kinase Active Sites

Interaction TypeCommon Interacting Amino Acid ResiduesReference
Hydrogen BondingCys, Glu, Asp, Leu, Val nih.gov
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe nih.govmdpi.com
π-π StackingPhe, Tyr, Trp-

Computational studies on related pyrazole derivatives suggest that they can act as inhibitors of various enzymes, most notably protein kinases and carbonic anhydrases. nih.govnih.gov The mechanism of inhibition often involves the competitive binding of the pyrazole derivative to the enzyme's active site, preventing the natural substrate from binding.

In the case of protein kinases, pyrazole-containing compounds often act as ATP-competitive inhibitors. They occupy the adenine-binding pocket and form hydrogen bonds with the hinge region of the kinase, a pattern commonly observed for kinase inhibitors. mdpi.com The phenyl group of this compound could potentially occupy the hydrophobic region typically filled by the adenine (B156593) ring of ATP.

For carbonic anhydrases, pyrazole-sulfonamide derivatives have been shown to coordinate with the zinc ion in the active site via their sulfonamide group. nih.gov While this compound lacks a sulfonamide moiety, its pyrazole and carbamate groups could still interact with active site residues to inhibit enzyme activity, albeit likely through a different mechanism that does not involve direct coordination to the zinc ion. The computational analysis of O-phenyl carbamate derivatives as matrix metalloproteinase-2 (MMP-2) inhibitors also highlights the potential for the carbamate moiety to be involved in key interactions within an enzyme's active site. nih.gov

Future Directions and Emerging Research Avenues for Phenyl 1 Methyl 1h Pyrazol 4 Yl Carbamate Research

Development of Chemo- and Regioselective Catalytic Synthesis

The synthesis of substituted pyrazoles and N-aryl carbamates has traditionally relied on classical condensation and coupling reactions. However, modern catalysis offers pathways to greater efficiency, selectivity, and functional group tolerance. Future research will likely focus on developing novel catalytic strategies to assemble and functionalize the phenyl (1-methyl-1H-pyrazol-4-yl)carbamate core.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores in a single step, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Research could explore the direct, regioselective introduction of substituents onto both the pyrazole (B372694) and phenyl rings. The pyrazole ring itself presents distinct electronic properties at its C3, C4, and C5 positions, with the C4 position being relatively electron-rich and susceptible to electrophilic substitution, while the C5 proton is the most acidic. researchgate.netnih.gov Catalytic systems, particularly those based on palladium, copper, or rhodium, could be designed to selectively target these positions for arylation, alkenylation, or alkynylation, thereby creating a library of novel analogues. researchgate.netrsc.org

Furthermore, multicomponent reactions (MCRs) represent a highly efficient strategy for generating molecular complexity in a single pot. mdpi.com Designing an MCR that combines a 1,3-dicarbonyl equivalent, a methylhydrazine source, and a phenylisocyanate precursor or equivalent could provide a highly convergent and atom-economical route to the core scaffold. mdpi.comlongdom.org Advances in organocatalysis, such as the use of N-heterocyclic carbenes (NHCs) or bifunctional catalysts, could also enable new, metal-free pathways for the synthesis of chiral derivatives. scispace.comacs.org

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic StrategyMetal/CatalystPotential ApplicationAnticipated Advantage
C-H ArylationPalladium (Pd), Copper (Cu)Functionalization of the pyrazole C5-H or phenyl C-H bonds.Avoids pre-functionalization, increases step economy. researchgate.net
Carbonylative Cross-CouplingPalladium (Pd), Nickel (Ni)Formation of the carbamate (B1207046) moiety from 4-amino-1-methylpyrazole, CO2, and a phenyl halide.Utilizes CO2 as a C1 feedstock, improving sustainability. chemrxiv.org
Buchwald-Hartwig AminationPalladium (Pd)Coupling of 4-halopyrazole with phenyl carbamate or 4-aminopyrazole with a phenyl carbonate precursor.Broad substrate scope and functional group tolerance. mit.edu
Multicomponent Reaction (MCR)Ionic Liquids, OrganocatalystsOne-pot synthesis from simple acyclic precursors.High convergence and efficiency, rapid library generation. mdpi.com

Advanced Structural Characterization using Cryo-Electron Microscopy and Time-Resolved Spectroscopy

Understanding the three-dimensional structure of molecules, especially in complex with biological targets, is fundamental to designing new functional agents. While X-ray crystallography is the traditional method for small molecules, it requires well-ordered crystals which can be challenging to obtain.

Cryo-electron microscopy (Cryo-EM), a technique that has revolutionized structural biology, is now being adapted for the study of smaller proteins and their complexes with small-molecule ligands. nih.govnih.gov A significant future direction would be to use Cryo-EM to elucidate the binding mode of this compound or its derivatives to a target protein. This would involve preparing a stable complex of the ligand with its biological partner, embedding it in vitreous ice, and imaging it to generate a near-atomic resolution structure. nih.govescholarship.org Such studies could reveal crucial intermolecular interactions (hydrogen bonds, hydrophobic contacts) that are key to the molecule's activity, providing a blueprint for structure-based drug design. escholarship.org

Time-resolved spectroscopy offers a window into the dynamic behavior of molecules on femtosecond to millisecond timescales. This technique could be employed to study the kinetics of the molecule's formation, its conformational dynamics in solution, or the real-time process of binding to a target. For instance, investigating the photophysical properties of the scaffold upon irradiation could reveal transient excited states or photochemical reactivity, which might be exploited in photopharmacology or materials science. mdpi.com

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming molecular discovery by enabling the rapid design and evaluation of novel compounds. nih.gov These computational tools can be applied to the this compound scaffold to explore vast regions of chemical space and identify derivatives with optimized properties.

De novo design algorithms, powered by deep learning architectures like recurrent neural networks (RNNs) or generative autoencoders, can learn the "language" of chemical structures from large databases. researchgate.netyoutube.com These models can then generate novel molecules based on the pyrazole-carbamate framework that are predicted to have desired activities or properties. nih.gov By coupling these generative models with reinforcement learning, the AI can be trained to iteratively produce molecules that maximize a scoring function, which might include predicted binding affinity to a target, synthetic accessibility, and favorable drug-like properties. researchgate.net

Predictive ML models can also be developed to forecast a wide range of characteristics for newly designed analogues without the need for immediate synthesis and testing. This accelerates the design-make-test-analyze cycle significantly.

Table 2: AI/ML Applications in this compound Research

AI/ML TechniqueApplicationExpected Outcome
Generative Models (RNN, VAE)De Novo design of novel analogues.Generation of synthetically feasible molecules with optimized target properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity (e.g., enzyme inhibition).Prioritization of candidates for synthesis and biological screening. nih.gov
Physicochemical Property PredictionForecasting of solubility, permeability, and metabolic stability.Early-stage filtering of compounds with poor pharmacokinetic profiles. youtube.com
Retrosynthesis PredictionIdentifying viable synthetic routes for designed molecules.Ensuring that computationally designed compounds are synthetically accessible. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The known reactivity of pyrazoles and carbamates provides a solid foundation, but there is always room to discover new transformations. nih.govpharmaguideline.com Future research could focus on activating the this compound scaffold in unconventional ways to access novel chemical space.

The carbamate moiety, often used as a protecting group, can also function as a directed metalation group (DMG) to achieve ortho-lithiation on the phenyl ring. mdpi.com This provides a powerful handle to introduce substituents specifically at the C2' position of the phenyl group, a transformation that would be difficult to achieve otherwise. Exploring the subsequent reactions of this lithiated intermediate could lead to a diverse array of ortho-functionalized derivatives. mdpi.com

Furthermore, the pyrazole ring itself can undergo transformations beyond simple substitution. For example, under certain conditions, such as metalation at specific positions, fragmentation of the pyrazole ring can occur, leading to completely different heterocyclic or open-chain structures. rsc.orgresearchgate.net Investigating the behavior of the this compound scaffold under photoredox or electrochemical conditions could also unveil novel reactivity, such as radical-based functionalizations or ring expansions, that are inaccessible through traditional thermal methods. mdpi.com

Design of Smart Materials and Sensing Platforms Incorporating the this compound Scaffold

The structural features of this compound make it an attractive building block for materials science applications. The pyrazole nucleus and the carbamate linker both contain hydrogen bond donors and acceptors, and the aromatic rings are capable of π–π stacking interactions. These non-covalent interactions are the basis for self-assembly and the creation of responsive, "smart" materials.

An emerging research avenue is the incorporation of this scaffold into polymers or metal-organic frameworks (MOFs). The resulting materials could exhibit stimuli-responsive behavior, changing their properties (e.g., color, fluorescence, solubility) in response to external triggers like pH, temperature, light, or the presence of a specific analyte. nih.gov

The development of chemosensors is another promising area. rsc.org The pyrazole moiety is known to be an effective metal-ion coordinating ligand, while the carbamate can participate in hydrogen bonding with anions or neutral molecules. nih.govmdpi.com By attaching appropriate chromophoric or fluorophoric groups to the scaffold, highly selective and sensitive colorimetric or fluorescent sensors could be designed. These sensors could find applications in environmental monitoring for toxic metal ions or in biological imaging to detect specific analytes within cells. nih.govrsc.org

Table 3: Potential Material and Sensing Applications

Application AreaDesign PrinciplePotential Target AnalyteSensing Mechanism
Smart PolymersIncorporate scaffold as a monomer into a polymer chain.pH, TemperatureConformational change based on protonation or thermal effects.
Fluorescent ChemosensorsFunctionalize with a fluorophore.Metal Cations (e.g., Cu2+, Zn2+, Hg2+)Analyte binding to the pyrazole nitrogen modulates fluorescence (e.g., quenching or enhancement). nih.gov
Colorimetric SensorsFunctionalize with a chromophore.Anions (e.g., F-, CN-)Hydrogen bonding with the carbamate N-H proton induces a color change.
Organic OptoelectronicsCreate extended conjugated systems based on the scaffold.N/A (Material Property)The pyrazole ring can be part of a push-pull system for nonlinear optical properties. rsc.org

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorBaseSolventCarbamoylating AgentYield (%)Ref.
1-methyl-pyrazol-4-olKOtBuTHF/CH₂Cl₂N-methylcarbamoyl chloride70–85

How can crystallographic data for this compound be refined to resolve anisotropic displacement ambiguities?

Answer:
Use SHELXL for small-molecule refinement, leveraging features like:

  • Anisotropic displacement parameters (ADPs): Apply restraints for light atoms (e.g., H) to reduce overfitting .
  • Twinning refinement: For high-symmetry crystals, use the TWIN command in SHELXL to model twinned data .
  • Validation tools: Employ PLATON or ORTEP-3 to visualize ADPs and validate geometry .

Advanced Tip: For macromolecular applications, combine SHELXPRO with WinGX for automated data processing and refinement pipelines .

What strategies resolve contradictions between computational predictions and experimental bioactivity data for pyrazole carbamates?

Answer:
Contradictions may arise from solvation effects or conformational flexibility. Mitigation strategies include:

  • Molecular dynamics (MD) simulations: Assess ligand-protein interactions under physiological conditions (e.g., explicit solvent models).
  • Free-energy perturbation (FEP): Quantify binding affinity differences between predicted and observed active analogs .
  • Crystallographic validation: Co-crystallize the compound with target enzymes (e.g., SARS-CoV-2 PLpro) to verify binding modes .

Example: A pyrazole-derived SARS-CoV-2 PLpro inhibitor showed discrepancies in IC₅₀ values; MD simulations revealed solvent-exposed regions destabilizing the complex .

How does substituent variation at the pyrazole N1 position influence selectivity in enzyme inhibition assays?

Answer:
Substituents modulate steric and electronic interactions:

  • Methyl groups (e.g., 1-methyl): Enhance selectivity for hydrophobic binding pockets (e.g., acetylcholinesterase) by reducing polar interactions .
  • Branched alkyl chains (e.g., 1-isopropyl): Improve selectivity ratios (>100-fold) by restricting conformational flexibility .

Q. Table 2: Selectivity Trends in Carbamate Derivatives

SubstituentTarget EnzymeIC₅₀ (nM)Selectivity RatioRef.
1-methylAChE12 ± 21.0 (baseline)
1-isopropylBChE1500 ± 200125

What safety protocols are critical when handling pyrazole carbamates in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
  • Waste disposal: Neutralize reactive byproducts (e.g., trichloromethyl isocyanate derivatives) via alumina column filtration before disposal .

Note: Refer to SDS guidelines for specific compounds (e.g., tert-butyl derivatives require storage at -20°C) .

How can computational tools predict physicochemical properties of this compound derivatives?

Answer:

  • ACD/Labs Percepta: Predict logP, pKa, and solubility using QSPR models .
  • ChemSpider: Validate structural integrity via crowd-sourced data and expert-curated entries .
  • Molecular docking (AutoDock Vina): Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Advanced Application: Combine docking scores with MD simulations to rank derivatives by binding stability .

What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD: Identify polymorph-specific diffraction peaks (e.g., 2θ = 12.5° vs. 14.2°).
  • DSC: Measure melting points and enthalpy changes (∆H) to distinguish forms .
  • Raman spectroscopy: Detect subtle conformational differences (e.g., C=O stretching modes at 1680 vs. 1700 cm⁻¹) .

Case Study: A polymorph of 1-phenyl-1H-pyrazole-4-carbaldehyde showed altered bioactivity due to crystal packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.